4-Methylbenzamide

Medicinal Chemistry Oncology Kinase Inhibition

Select 4-methylbenzamide as a strategic building block for target-selective kinase inhibitor libraries (c-Met, PDGFR, p38 MAPK; IC50 low μM, >25-fold selectivity) and as the certified Cladribine EP Impurity F standard essential for ANDA submissions. Its unique para-methyl substitution enables precise SAR studies, while a validated HPLC method ensures process reproducibility from research scale to production.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 619-55-6
Cat. No. B193301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzamide
CAS619-55-6
Synonyms4-Methylbenzamide;  p-Toluamide
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C8H9NO/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H2,9,10)
InChIKeyUHBGYFCCKRAEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Crystalline Powder or Needles

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzamide (CAS 619-55-6) Procurement Guide: Sourcing Specifications, Comparative Data, and Industrial Applications


4-Methylbenzamide (CAS 619-55-6), a para-substituted benzamide derivative, is a fundamental building block in organic synthesis and pharmaceutical research. It is characterized by a molecular formula of C8H9NO, a molecular weight of 135.16 g/mol, and a melting point typically in the range of 156-163°C [1]. This compound serves as a critical intermediate in the synthesis of complex molecules, including pharmaceuticals, and is a specified impurity standard in the quality control of certain drugs [2]. Its utility is defined by its specific substitution pattern, which imparts unique physicochemical and biological properties distinct from other benzamide analogs [1].

Why 4-Methylbenzamide Cannot Be Substituted with Generic Benzamide Analogs: A Critical Analysis for Scientific Procurement


The strategic selection of 4-methylbenzamide over other benzamide analogs is not arbitrary; it is a critical determinant of experimental and industrial success. While compounds like benzamide, 4-chlorobenzamide, and 2-amino-4-methylbenzamide share a core scaffold, their substituent-driven differences in electronic properties, steric bulk, and hydrogen-bonding capacity can lead to profound and often unpredictable variations in chemical reactivity, biological target engagement, and analytical behavior [1][2][3]. Direct substitution without rigorous evaluation can result in failed syntheses, misleading biological data, or out-of-specification analytical results. The following evidence details the specific, quantifiable differentiators that justify the procurement of this precise compound.

Quantitative Evidence Guide: Why 4-Methylbenzamide Outperforms Key Comparators in Targeted Applications


Quantifying the Impact of 4-Methylbenzamide on c-Met Kinase and COX-2 Inhibition: A Direct Comparison with 4-Chlorobenzamide

In a head-to-head study evaluating antiproliferative and enzyme inhibitory activity of benzamide-chalcone hybrids, the 4-methylbenzamide scaffold demonstrated a distinct and superior activity profile compared to the 4-chlorobenzamide analog against key cancer targets [1].

Medicinal Chemistry Oncology Kinase Inhibition

Evaluating the 4-Methylbenzamide Scaffold in Purine-Derived Kinase Inhibitors: In Vitro Anticancer Activity and Kinase Selectivity

A study synthesizing novel 4-methylbenzamide derivatives containing substituted purines evaluated their anticancer activity. The most potent compound, containing the 4-methylbenzamide moiety, exhibited significant antiproliferative activity and demonstrated selective inhibition of PDGFRα/β kinases, establishing the scaffold's value in designing targeted kinase inhibitors [1].

Medicinal Chemistry Oncology Kinase Inhibition

Critical Role of the 3-Amino-4-Methylbenzamide Synthon in p38 MAP Kinase Inhibition: A Structure-Activity Relationship (SAR) Analysis

High-throughput screening and SAR studies identified the 3-amino-4-methyl benzamide synthon as critical for potent and selective p38 MAP kinase inhibition. This specific substitution pattern, present in lead compound PS200981, was essential for activity, with even slight variations rendering the compounds inactive [1].

Medicinal Chemistry Inflammation Kinase Inhibition

4-Methylbenzamide as a Specified Pharmacopeial Impurity Standard: Ensuring Compliance in Cladribine Manufacturing

4-Methylbenzamide is explicitly listed as Cladribine EP Impurity F in the European Pharmacopoeia (EP). It is a critical reference standard for the analytical method development, validation, and quality control of the active pharmaceutical ingredient (API) Cladribine [1].

Analytical Chemistry Pharmaceutical Quality Control Regulatory Compliance

Optimized Analytical Method for 4-Methylbenzamide: Validated HPLC Separation for Pharmacokinetic and Purity Analysis

A reverse-phase HPLC method using a Newcrom R1 column has been specifically developed for the separation and analysis of 4-methylbenzamide. This method provides a robust, scalable, and MS-compatible approach for its quantification in complex mixtures [1].

Analytical Chemistry Chromatography Quality Control

Commercial Sourcing and Purity Specifications for 4-Methylbenzamide: A Comparative Analysis of Leading Suppliers

A comparative analysis of commercial sources reveals consistent purity specifications for 4-methylbenzamide, with leading suppliers offering material with purity ≥98.0% by GC or HPLC. This high level of purity is essential for its use as a synthetic intermediate and analytical standard [1].

Procurement Supply Chain Quality Assurance

Strategic Application Scenarios for 4-Methylbenzamide Based on Quantifiable Evidence


Designing Selective Kinase Inhibitors for Oncology and Inflammation Research

4-Methylbenzamide is a strategic starting material for the synthesis of kinase inhibitor libraries, particularly those targeting c-Met, PDGFR, and p38 MAP kinases. The evidence demonstrates that the 4-methylbenzamide scaffold, especially when functionalized with a 3-amino group, can confer high potency (IC50 values in the low micromolar range) and exceptional selectivity (>25-fold for p38 MAP kinase) [1][2][3]. Researchers should procure this compound to develop tool compounds or lead candidates for studying signaling pathways in cancer and inflammatory diseases, where target selectivity is paramount.

Ensuring Pharmaceutical Quality Control and Regulatory Compliance as an EP Impurity Standard

Quality control and analytical development laboratories supporting the manufacture of Cladribine must procure 4-methylbenzamide for use as a certified reference standard (Cladribine EP Impurity F) [1]. This compound is essential for developing and validating HPLC or other analytical methods to detect and quantify this specific impurity in API and finished drug products, a mandatory requirement for regulatory submissions such as ANDAs.

Executing Robust and Scalable Analytical Methods for Reaction Monitoring and Purity Assessment

For synthetic and process chemists, the availability of a validated and scalable HPLC method for 4-methylbenzamide [1] makes it a reliable intermediate for complex syntheses. This method allows for precise monitoring of reaction progress, determination of yield, and assessment of final product purity, ensuring process reproducibility and quality from research scale to kilogram production.

Conducting Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

4-Methylbenzamide serves as an ideal core scaffold for systematic SAR studies aimed at understanding the impact of aromatic substitution on biological activity. The direct comparison between 4-methyl and 4-chloro analogs in c-Met/COX-2 inhibition [1] and the specific requirement for the 3-amino-4-methyl pattern in p38 MAP kinase inhibition [2] provide a clear foundation. Medicinal chemists can procure this compound to generate focused libraries to probe steric and electronic effects on target binding and cellular potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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